molecular formula C16H18Br2ClN B2947665 [1,3-Bis(4-bromophenyl)propan-2-yl](methyl)amine hydrochloride CAS No. 1235438-89-7

[1,3-Bis(4-bromophenyl)propan-2-yl](methyl)amine hydrochloride

Cat. No.: B2947665
CAS No.: 1235438-89-7
M. Wt: 419.59
InChI Key: YCMFHDRTFNEINB-UHFFFAOYSA-N
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Description

1,3-Bis(4-bromophenyl)propan-2-ylamine hydrochloride (CAS: 1235438-89-7) is an organic compound with the molecular formula C₁₆H₁₈Br₂ClN and a molecular weight of 419.59 g/mol. Its IUPAC name is 1,3-bis(4-bromophenyl)-N-methylpropan-2-amine hydrochloride. The compound features two 4-bromophenyl groups attached to the central carbon of a propan-2-yl backbone, with a methylamine substituent and a hydrochloride counterion. It is supplied as a powder and stored at room temperature .

Properties

IUPAC Name

1,3-bis(4-bromophenyl)-N-methylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Br2N.ClH/c1-19-16(10-12-2-6-14(17)7-3-12)11-13-4-8-15(18)9-5-13;/h2-9,16,19H,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMFHDRTFNEINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)Br)CC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-bromophenyl)propan-2-ylamine hydrochloride typically involves the following steps:

  • Bromination: : The starting material, 1,3-propanediol, undergoes bromination to introduce bromine atoms at the 4-position of the phenyl rings.

  • Amination: : The brominated intermediate is then subjected to amination to introduce the amine group.

  • Methylation: : The amine group is methylated to form the final compound.

  • Hydrochloride Formation: : The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-bromophenyl)propan-2-yl: amine hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: : Reduction reactions can be performed to reduce the bromine atoms or other functional groups.

  • Substitution: : Substitution reactions can occur at the bromine positions or the amine group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: : Nucleophiles such as sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of corresponding ketones or carboxylic acids.

  • Reduction: : Formation of bromoalkanes or amines.

  • Substitution: : Formation of cyanides or other substituted amines.

Scientific Research Applications

1,3-Bis(4-bromophenyl)propan-2-yl: amine hydrochloride has several scientific research applications:

  • Chemistry: : Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in drug development.

  • Industry: : Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1,3-Bis(4-bromophenyl)propan-2-ylamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The bromophenyl groups and amine functionality play a crucial role in its binding affinity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related brominated amines and ketones. Key differences in molecular structure, substituents, and physicochemical properties are highlighted.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
1,3-Bis(4-bromophenyl)propan-2-ylamine hydrochloride 1235438-89-7 C₁₆H₁₈Br₂ClN 419.59 Two 4-bromophenyl groups; methylamine hydrochloride salt.
N-(4-Bromobenzyl)-2-propanamine hydrochloride 99177-33-0 C₁₀H₁₅BrClN 272.60 Single 4-bromophenyl (benzyl) group; isopropylamine hydrochloride.
2-(4-Bromophenyl)propan-2-ylamine hydrochloride 1607277-68-8 C₁₃H₂₁BrClN 306.67 Single 4-bromophenyl group; branched 2-methylpropyl (isobutyl) amine.
1,3-Bis(4-bromophenyl)-2-propanone 54523-47-6 C₁₅H₁₂Br₂O 376.07 Two 4-bromophenyl groups; ketone functional group (no amine or salt).

Key Differences and Implications

Bromophenyl Substitution: The target compound and 1,3-bis(4-bromophenyl)-2-propanone both feature two bromophenyl groups, enhancing steric bulk and electron-withdrawing effects compared to mono-substituted analogs (e.g., N-(4-bromobenzyl)-2-propanamine hydrochloride). This may increase binding affinity in receptor-ligand interactions or alter crystallinity in material applications .

Functional Groups: The ketone in 1,3-bis(4-bromophenyl)-2-propanone (CAS 54523-47-6) distinguishes it from amine-containing analogs. Ketones are less basic and may serve as precursors for reductive amination to synthesize amine derivatives . The hydrochloride salt in the target compound and N-(4-bromobenzyl)-2-propanamine hydrochloride enhances water solubility compared to free-base amines, which is critical for pharmaceutical formulations .

Amine Substituents :

  • The target compound’s methylamine group contrasts with the isopropylamine (CAS 99177-33-0) and isobutylamine (CAS 1607277-68-8) in related structures. Smaller amine groups (e.g., methyl) may reduce steric effects but limit hydrogen-bonding capacity compared to bulkier substituents .

In contrast, lighter analogs (e.g., 272.60 g/mol for CAS 99177-33-0) may be preferable in drug design for improved pharmacokinetics .

Table 2: Hypothetical Physicochemical Properties

Property Target Compound N-(4-Bromobenzyl)-2-propanamine HCl 1,3-Bis(4-bromophenyl)-2-propanone
LogP (Predicted) ~4.2 (high lipophilicity) ~2.8 ~3.9
Water Solubility Moderate (due to HCl salt) High (HCl salt) Low (neutral ketone)
Melting Point Not reported Not reported Not reported

Biological Activity

1,3-Bis(4-bromophenyl)propan-2-ylamine hydrochloride, with the chemical formula C16H18Br2ClNC_{16}H_{18}Br_{2}ClN and a molecular weight of 419.59 g/mol, is a compound of interest in various fields of biological and medicinal chemistry. Its unique structure features two bromophenyl groups attached to a propan-2-amine moiety, which may influence its biological interactions and therapeutic potential.

PropertyValue
Chemical FormulaC16H18Br2ClN
Molecular Weight419.59 g/mol
IUPAC Name1,3-bis(4-bromophenyl)-N-methylpropan-2-amine; hydrochloride
PubChem CID47002680
AppearancePowder

The biological activity of 1,3-Bis(4-bromophenyl)propan-2-ylamine hydrochloride is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The bromophenyl groups can engage in π-π stacking interactions with aromatic amino acids in proteins, while the amine group may form hydrogen bonds with various biomolecules. These interactions could modulate enzyme activity or receptor signaling pathways.

Biological Activity

Research into the biological activity of this compound has indicated several potential effects:

  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects through its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antitumor Properties : Investigations have shown that 1,3-Bis(4-bromophenyl)propan-2-ylamine hydrochloride can inhibit the proliferation of certain cancer cell lines, indicating potential as an antitumor agent.
  • Neuroprotective Effects : In vitro studies have highlighted its potential neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry examined the effects of various brominated compounds on serotonin reuptake inhibition. The results indicated that 1,3-Bis(4-bromophenyl)propan-2-ylamine hydrochloride demonstrated significant inhibition compared to control compounds, suggesting its potential as an antidepressant agent.

Case Study 2: Antitumor Activity

In a laboratory study focusing on breast cancer cell lines (MCF-7), treatment with 1,3-Bis(4-bromophenyl)propan-2-ylamine hydrochloride resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating a promising antitumor efficacy.

Research Findings

Recent studies have contributed to understanding the biological profile of this compound:

  • In vitro assays have demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
  • Molecular docking studies have provided insights into its binding affinities for various targets, including serotonin transporters and specific kinases involved in cancer progression.

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